![molecular formula C26H20ClNO2 B2894277 2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone CAS No. 298204-90-7](/img/structure/B2894277.png)
2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone (DBENQ) is a synthetic organic compound belonging to the class of naphthoquinones, which are aromatic compounds containing a benzene ring fused to a quinone. DBENQ is a yellow crystalline solid, and is a useful reagent in organic chemistry, as it can be used to synthesize other compounds. DBENQ has also been studied for its potential applications in scientific research, as it has been shown to have biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antineoplastic Activity : A study by Zee-Cheng et al. (1979) explored the antineoplastic (anticancer) activity of various anthraquinones and naphthoquinones. They found that certain anthraquinones with specific amino-substituted side chains showed superior antineoplastic activity. This suggests potential applications of 2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone derivatives in cancer treatment (Zee-Cheng et al., 1979).
Antifungal Properties : Pawar et al. (2014) synthesized and evaluated 2-chloro-3-(n-alkylamino)-1,4-naphthoquinone derivatives for their antifungal properties. They found these compounds to be effective against various fungal strains, suggesting the potential of this compound derivatives in antifungal applications (Pawar et al., 2014).
Synthesis and Biological Activity : Chang et al. (1999) focused on the synthesis and biological activity of various 2-chloro-3-(substituted phenoxy)-1,4-naphthoquinones, uncovering their potential as new classes of antineoplastic agents (Chang et al., 1999).
Molecular Structures and Antiproliferative Activity : Pal et al. (2013) investigated the molecular structures and antiproliferative activities of 2-chloro-3-(n-alkylamino)-1,4-napthoquinone derivatives. Their research suggests these compounds could have specific applications in targeting certain cancer cell lines (Pal et al., 2013).
Electrochemical Properties : Studies have also examined the electrochemical properties of naphthoquinone derivatives, which could be relevant for applications in electrochemistry and materials science. For instance, Calabrese et al. (1983) investigated the mediated electrochemical reduction of oxygen to hydrogen peroxide using naphthoquinone derivatives (Calabrese et al., 1983).
Photocycloaddition Properties : Cleridou et al. (2000) studied the photocycloaddition of arylethenes to 2-substituted-1,4-naphthoquinones, which could have implications in photochemistry and material science (Cleridou et al., 2000).
Eigenschaften
IUPAC Name |
2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO2/c27-24-23(25(29)21-13-7-8-14-22(21)26(24)30)15-16-28(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-16H,17-18H2/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARDAMRPWFEAQC-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C=CC3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/C=C/C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

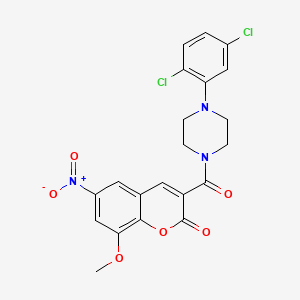
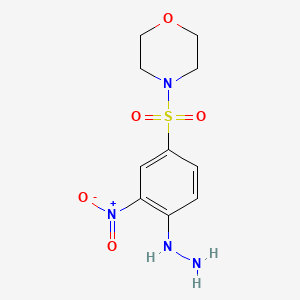
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2894197.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea](/img/structure/B2894198.png)
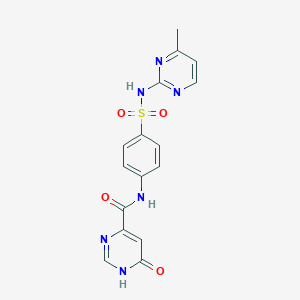
![N-[3-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]propyl]propanamide](/img/structure/B2894201.png)
![3-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2894203.png)

![N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]prop-2-enamide](/img/structure/B2894210.png)

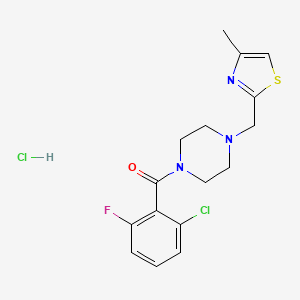
![(E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2894214.png)
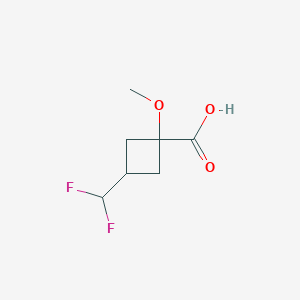
![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride](/img/structure/B2894217.png)